4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
Description
This compound is a quinazoline derivative featuring a 4,7-dimethyl substitution on the quinazoline core and a 4-methyl-6-phenylpyrimidin-2-ylamine group at the C2 position. It is synthesized via microwave-assisted condensation of 1-(4-methylquinazolin-2-yl)guanidine with benzalacetone in dimethyl sulfoxide (DMSO), yielding ~61% after purification . The structural design emphasizes lipophilicity (from methyl and phenyl groups) and hydrogen-bonding capacity (from the pyrimidinyl amine), making it a candidate for targeting proteins like STAT3 in cancer therapy .
Properties
IUPAC Name |
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-13-9-10-17-15(3)23-21(25-19(17)11-13)26-20-22-14(2)12-18(24-20)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCJVKVIHOLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction between the quinazoline core and 4-methyl-6-phenylpyrimidine-2-amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been studied for its antimicrobial , antitumor , and antiparasitic properties.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial effects. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml . The structural features of 4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine may enhance its interaction with bacterial targets, making it a candidate for further exploration in antimicrobial therapy.
Antitumor Activity
Quinazoline derivatives are known for their antitumor properties. The compound's structure allows it to function as a protein kinase inhibitor, which is crucial in cancer treatment as many tumors rely on specific kinases for growth and proliferation . Studies have demonstrated that modifications to the quinazoline scaffold can lead to increased potency against various cancer cell lines, suggesting that this compound could be optimized for enhanced antitumor activity.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. Quinazoline derivatives have shown promising results in inhibiting the growth of this parasite in vitro, indicating potential for development into antimalarial drugs .
Example Synthesis Route
- Starting Materials : The synthesis begins with readily available pyrimidine and quinazoline precursors.
- Reaction Conditions : Key reactions often involve condensation reactions followed by cyclization under acidic or basic conditions.
- Purification : The final product is purified using chromatography techniques to isolate the desired compound from by-products.
A detailed synthesis pathway can be found in recent literature that discusses various strategies for synthesizing related compounds with improved pharmacological profiles .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives, including this compound:
- Antimicrobial Efficacy : In a study assessing new oxadiazol derivatives, compounds were screened against multiple bacterial strains with significant results indicating their potential as future antituberculosis agents .
- Anticancer Properties : Another study focused on the structure-activity relationship (SAR) of quinazoline derivatives showed that specific substitutions could enhance their potency against cancer cell lines, paving the way for further development of targeted therapies .
- Antimalarial Development : A series of quinoline derivatives were identified through high-throughput screening against P. falciparum, leading to candidates that progressed into preclinical development due to their favorable pharmacokinetic properties and efficacy .
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Interaction with DNA: It may intercalate into DNA, disrupting the replication and transcription processes.
Modulation of Signaling Pathways: The compound can modulate various cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound :
- Structure : 4,7-Dimethylquinazoline core + 4-methyl-6-phenylpyrimidin-2-ylamine.
- Synthesis : Microwave-assisted condensation in DMSO (61% yield) .
Analogues :
6-Methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (ECH-79)
- Structure : 6-Methoxy-4-methylquinazoline + same pyrimidinyl group.
- Synthesis : Similar method, 61% yield .
- Key Difference : Methoxy at C6 enhances solubility but reduces lipophilicity vs. methyl.
8-Methoxy-4,6-Dimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine
- Structure : 8-Methoxy-4,6-dimethylquinazoline + dihydropyrimidinyl group.
- Synthesis : Microwave reaction with 2.4% yield due to steric hindrance .
- Key Difference : Dihydropyrimidinyl group may reduce metabolic stability.
7-Ethyl-4-methyl-N-(4,4,6-trimethyl-dihydropyrimidin-2-yl)quinazolin-2-amine
- Structure : 7-Ethyl substitution + dihydropyrimidinyl group.
- Key Difference : Ethyl group increases lipophilicity (logP +0.5 vs. methyl) .
Physicochemical Properties
Key Structural Determinants of Activity
- Methyl vs. Methoxy : Methyl groups (target compound) enhance membrane permeability, while methoxy (ECH-79) improves solubility but reduces CNS penetration .
- Pyrimidinyl vs. Dihydropyrimidinyl : The 4-methyl-6-phenylpyrimidinyl group in the target compound supports π-π stacking in hydrophobic binding pockets, whereas dihydropyrimidinyl groups () may introduce conformational flexibility .
- Phenyl vs. Piperidinyl : The phenyl group in the target compound aids in aromatic interactions, while piperidinyl chains (e.g., 9t) enhance basicity and ion-pair interactions .
Research Implications
- Limitations of Analogues : Low yields (e.g., 2.4% for Compound 2) or excessive lipophilicity (e.g., 9t) limit translational utility .
Biological Activity
4,7-Dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer properties.
Inhibition of Drug Transporters
Recent studies have highlighted the ability of quinazoline derivatives to inhibit drug transporters such as the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). For instance, a related quinazolinamine derivative demonstrated significant inhibition of BCRP and P-gp, leading to increased accumulation of chemotherapeutic agents in resistant cancer cells . The mechanisms involved include competitive inhibition and alteration of transporter localization within cells.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and gastric cancer cells. The IC50 values for these compounds were reported to be in the micromolar range, indicating significant potency .
Biological Activity Data
Case Studies
- Breast Cancer Resistance : A study evaluated the effects of quinazolinamine derivatives on breast cancer cells resistant to conventional therapies. The results indicated that these compounds not only inhibited cell growth but also reversed resistance by modulating BCRP activity .
- Antibacterial Properties : Another investigation explored the antibacterial potential of related quinazoline compounds. The results showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to their hydrophobic nature and structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
